Cas no 56139-76-5 (1H-Pyrrole-2-methanamine,N,N,1-trimethyl-)

1H-Pyrrole-2-methanamine,N,N,1-trimethyl- structure
56139-76-5 structure
Product Name:1H-Pyrrole-2-methanamine,N,N,1-trimethyl-
CAS No:56139-76-5
MF:C8H14N2
MW:138.210161685944
CID:375611
PubChem ID:92023
Update Time:2025-04-19

1H-Pyrrole-2-methanamine,N,N,1-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2-methanamine,N,N,1-trimethyl-
    • DIMETHYL-(1-METHYL-1H-PYRROL-2-YLMETHYL)-AMINE
    • N,N-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine
    • 2-Dimethylaminomethyl-1-methylpyrrole
    • N,N,1-Trimethyl-1H-pyrrole-2-methylamine
    • 1-Methyl-2-(dimethylaminomethyl)pyrrole
    • N,N,1-Trimethyl-1H-pyrrole-2-methanamine
    • NS00033464
    • A830934
    • EINECS 260-011-3
    • SCHEMBL385866
    • 56139-76-5
    • N,N-dimethyl-1-(1-methylpyrrol-2-yl)methanamine
    • 67D4VJ5C7W
    • 2-(N,N-dimethylaminomethyl)-1-methylpyrrol
    • 2-(N,N-dimethylaminomethyl)-1-methylpyrrole
    • 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-
    • AQVCJKMGVKNXCB-UHFFFAOYSA-N
    • DTXSID6069082
    • UNII-67D4VJ5C7W
    • AKOS006230263
    • Inchi: 1S/C8H14N2/c1-9(2)7-8-5-4-6-10(8)3/h4-6H,7H2,1-3H3
    • InChI Key: AQVCJKMGVKNXCB-UHFFFAOYSA-N
    • SMILES: N1(C)C=CC=C1CN(C)C

Computed Properties

  • Exact Mass: 138.11582
  • Monoisotopic Mass: 138.115698
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 8.2
  • XLogP3: 0.5

Experimental Properties

  • Density: 0.91
  • Boiling Point: 180.5°C at 760 mmHg
  • Flash Point: 63°C
  • Refractive Index: 1.495
  • PSA: 8.17
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